5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c17-14-2-1-13(23-14)15(20)18-9-11-3-6-19(7-4-11)16(21)12-5-8-22-10-12/h1-2,5,8,10-11H,3-4,6-7,9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMFOTXSNZZIIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(S2)Cl)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
- Chlorination : Gaseous chlorine is introduced to 2-thiophenecarboxaldehyde at −10°C to 30°C for 1–20 hours, with optimal yields achieved at −5°C to 25°C for 1–3 hours.
- Oxidation : The intermediate (II) is reacted with sodium hydroxide (20% w/v) at ≤30°C, followed by chlorine gas introduction. Post-reaction quenching with sodium sulfite and acidification with HCl yields the carboxylic acid.
- Yield : This method achieves a 92% purity for 5-chlorothiophene-2-carboxylic acid, with a final recrystallization step (ethanol/water, 3:1) enhancing purity to >96%.
Preparation of the Piperidine-Furan Intermediate
The piperidine-furan segment is synthesized via a two-step process: (1) functionalization of piperidin-4-ylmethanamine with furan-3-carbonyl chloride and (2) purification of the resulting 1-(furan-3-carbonyl)piperidine-4-carbaldehyde.
Key Steps
- Acylation : Piperidin-4-ylmethanamine reacts with furan-3-carbonyl chloride in dichloromethane under nitrogen, catalyzed by triethylamine. The reaction proceeds at 0°C to room temperature for 6–12 hours.
- Isolation : The product is extracted with chloroform, washed with brine, and dried over MgSO₄. Rotary evaporation yields a crude oil, which is purified via silica gel chromatography (ethyl acetate/hexane, 1:3).
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → 25°C |
| Catalyst | Triethylamine (2.5 eq) |
| Yield | 78–85% |
| Purity (HPLC) | 98.5% |
Amide Bond Formation: Coupling of Thiophene and Piperidine Moieties
The final step involves coupling 5-chlorothiophene-2-carboxylic acid (III) with 1-(furan-3-carbonyl)piperidine-4-ylmethanamine (IV) via carbodiimide-mediated amidation.
Protocol
- Activation : 5-Chlorothiophene-2-carboxylic acid (1.2 eq) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 eq) and hydroxybenzotriazole (HOBt, 1.5 eq) in dry DMF at 0°C for 30 minutes.
- Coupling : The amine (IV, 1.0 eq) is added dropwise, and the reaction is stirred at room temperature for 12–18 hours.
- Workup : The mixture is diluted with ethyl acetate, washed with 1M HCl and NaHCO₃, dried, and concentrated. The residue is recrystallized from ethanol/water (4:1).
| Condition | Optimization Range |
|---|---|
| Solvent | DMF or THF |
| Temperature | 0°C → 25°C |
| Reaction Time | 12–18 hours |
| Final Yield | 70–82% |
Industrial-Scale Considerations and Challenges
Solvent Selection
Industrial protocols favor dichloromethane for extraction due to its low boiling point (40°C) and compatibility with chlorinated intermediates. Ethyl acetate is preferred for recrystallization to minimize environmental impact.
Byproduct Management
- Chlorination Byproducts : Excess chlorine gas generates dichlorothiophene derivatives, necessitating precise stoichiometry (Cl₂:thiophenecarboxaldehyde = 1.05:1).
- Amidation Side Reactions : Over-activation of the carboxylic acid leads to symmetric anhydride formation, reduced by incremental EDCI addition.
Comparative Analysis of Synthetic Routes
The table below contrasts laboratory-scale and industrial methods:
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Chlorination Time | 3 hours | 1.5 hours (continuous flow) |
| Amidation Solvent | DMF | THF (recyclable) |
| Yield | 70–82% | 85–90% |
| Purity | 98.5% (HPLC) | 99.2% (HPLC) |
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Research: The compound can be used in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(piperidin-4-ylmethyl)thiophene-2-carboxamide: Lacks the furan ring, which may affect its biological activity and chemical properties.
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide: Lacks the chlorine atom, which may influence its reactivity and interactions with biological targets.
Uniqueness
5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is unique due to the presence of both the furan and chlorine substituents, which can confer distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its structural features, synthesis, and potential applications in medicinal chemistry.
Structural Overview
The compound features a thiophene ring , a furan moiety , and a piperidine group , with a chlorine substituent that may enhance its biological properties. The presence of these functional groups suggests potential interactions with various biological targets, which are critical for its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis. The initial steps may include the formation of the furan ring and subsequent attachment to the piperidine moiety, followed by chlorination and carboxamide formation.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of thiophene and furan have shown efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds often range from 0.1 to 20 µg/mL, suggesting that this compound may possess comparable antimicrobial properties .
Case Studies
- Antibacterial Activity : A study on thiophene derivatives found that compounds with structural similarities to this compound displayed significant antibacterial effects, with MIC values as low as 0.25 µg/mL against resistant strains .
- Synergistic Effects : Some derivatives showed enhanced activity when combined with established antibiotics like Ciprofloxacin, indicating potential for development into combination therapies .
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Key Features | MIC (µg/mL) | Biological Activity |
|---|---|---|---|
| 5-chloro-N-(piperidin-4-ylmethyl)thiophene-2-carboxamide | Lacks furan ring | 10 | Moderate antibacterial |
| N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide | Lacks chlorine | 15 | Lower antibacterial activity |
| 5-chloro-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide | Different substitution pattern | 8 | High antibacterial activity |
Q & A
Q. What are the established synthetic routes for 5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide?
- Methodological Answer: The synthesis typically involves multi-step protocols:
Thiophene-2-carboxylic acid activation : React 5-chlorothiophene-2-carboxylic acid with SOCl₂ or EDCl/HOBt to form the reactive acyl chloride or active ester intermediate.
Piperidine intermediate preparation : Synthesize the (1-(furan-3-carbonyl)piperidin-4-yl)methylamine via reductive amination of piperidin-4-ylmethanol with furan-3-carbonyl chloride, followed by Boc deprotection .
Amide coupling : Combine the activated thiophene derivative with the piperidine intermediate using coupling agents like HATU or DCC in anhydrous DMF or THF.
- Key Optimization : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by TLC/HPLC .
Q. How is structural characterization performed for this compound?
- Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- NMR : H and C NMR confirm regiochemistry (e.g., thiophene C5-Cl at δ ~7.2 ppm; piperidine CH₂ at δ ~3.4 ppm) .
- IR : Validate amide C=O stretching (~1650 cm⁻¹) and furan C-O-C (~1250 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 409.08) .
- X-ray Crystallography (if crystalline): Resolve bond angles and dihedral distortions (e.g., piperidine-furan torsion angle ~15°) .
Advanced Research Questions
Q. What experimental design challenges arise in optimizing reaction yields for analogs of this compound?
- Methodological Answer: Key challenges include:
- Steric hindrance : Bulky substituents on the piperidine ring reduce coupling efficiency. Mitigate by using microwave-assisted synthesis (e.g., 80°C, 30 min) .
- Solubility : Poor solubility of intermediates in polar solvents. Optimize by switching to DCM/THF mixtures or adding catalytic DMAP .
- Byproduct formation : Competing N-alkylation during amide coupling. Control via slow reagent addition and low temperature (0–5°C) .
Q. How can researchers reconcile contradictory bioactivity data between this compound and its structural analogs?
- Methodological Answer: Contradictions often stem from:
- Substituent effects : A 2023 study showed that replacing furan-3-carbonyl with thiophene-3-carbonyl (as in ) increased antimicrobial activity by 40% due to enhanced π-π stacking .
- Conformational flexibility : Molecular dynamics simulations reveal that the piperidine ring’s chair-to-boat transition alters binding pocket accessibility .
- Assay variability : Standardize assays (e.g., MIC testing in Mueller-Hinton broth vs. CAMHB) and validate via dose-response curves .
Q. What advanced techniques are used to study the compound’s mechanism of action?
- Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to target proteins (e.g., kinase IC₅₀ ~2.5 µM) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for ligand-receptor interactions .
- CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses (e.g., furan O interacting with Lys231 of EGFR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
